alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable pyrrolidine derivative. The reaction is often facilitated by the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether bond between the quinoline and pyrrolidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol
- 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
- 4-Morpholineethanol, alpha-((8-quinolinyloxy)methyl)-
Uniqueness
Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is unique due to its specific structural features, such as the presence of both a quinoline and a pyrrolidine ring. This combination imparts distinct physicochemical properties and biological activities that are not observed in similar compounds. For example, the pyrrolidine ring can enhance the compound’s solubility and bioavailability compared to its piperidine and piperazine analogs .
Eigenschaften
CAS-Nummer |
85239-17-4 |
---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yl-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C16H20N2O2/c19-14(11-18-9-1-2-10-18)12-20-15-7-3-5-13-6-4-8-17-16(13)15/h3-8,14,19H,1-2,9-12H2 |
InChI-Schlüssel |
SUGOPCJSVJMFSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(COC2=CC=CC3=C2N=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.